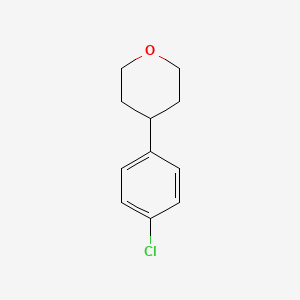

4-(4-Chlorophenyl)tetrahydro-2H-pyran

Description

4-(4-Chlorophenyl)tetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered oxygen-containing ring (tetrahydro-2H-pyran) substituted with a 4-chlorophenyl group at the 4-position.

Properties

IUPAC Name |

4-(4-chlorophenyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKMDAXFXBJBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285191 | |

| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187926-98-2 | |

| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187926-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

One prominent method involves palladium-catalyzed coupling reactions to assemble the tetrahydropyran structure bearing the 4-chlorophenyl substituent.

Reaction Scheme: The synthesis starts with a precursor compound (referred to as compound of formula-2) which is reacted with 4-chlorophenyl boronic acid or related intermediates in the presence of palladium catalysts.

Catalysts: Two palladium catalysts have been compared:

- Palladium acetate: This catalyst leads to longer reaction times, incomplete conversion, and lower yields, making it less suitable for commercial scale due to inefficiency and cost.

- Tetrakis(triphenylphosphine)palladium: A more cost-effective catalyst that increases the reaction rate and improves yield. The reaction completes within 3-4 hours at 70-75°C.

Solvents and Bases: Suitable solvents include alcohols, nitriles, esters, chloro solvents, ketones, and ethers. Bases can be organic or inorganic.

Temperature: The reaction temperature ranges from 30°C to 120°C, with an optimal range of 70-75°C for best results.

Outcome: Using tetrakis(triphenylphosphine)palladium at 70-75°C provides good yields and shorter reaction times, enhancing productivity and cost efficiency for industrial applications.

Nucleophilic Substitution Using 4-Chlorobenzyl Cyanide and Dichlorodiethyl Ether

Another method synthesizes a related compound, 4-(4-chlorophenyl)-tetrahydro-pyran-4-carbonitrile, which is a key intermediate or analog.

-

- Deprotonation: 2-(4-chlorophenyl)acetonitrile is deprotonated using sodium hydride in dimethyl sulfoxide (DMSO) at 0-20°C.

- Cyclization: The resulting anion reacts with 1-chloro-2-(2-chloroethoxy)ethane (a dichlorodiethyl ether derivative) at room temperature overnight to form the tetrahydropyran ring.

Workup: After reaction completion, neutralization and extraction with diethyl ether are performed, followed by drying and purification via flash chromatography.

Yield: This method achieves an 89% yield of the tetrahydro-2H-pyran derivative as a yellow crystalline solid.

Notes: The compound shows poor ionization in LC/MS and low UV absorption at 220 nm, which may affect analytical detection.

Hydrolysis and Functional Group Transformations from Cyanotetrahydropyran Intermediates

This approach involves conversion of cyanotetrahydropyran derivatives into carboxylic acid, ester, or amide derivatives, which can be further manipulated to obtain 4-(4-chlorophenyl)tetrahydro-2H-pyran derivatives.

-

- Hydrolysis: 4-cyanotetrahydropyran-4-carboxylic acid compounds are hydrolyzed under acidic conditions at 20-150°C to yield the corresponding tetrahydropyran-4-carboxylic acid.

- Halogenation: The acid is converted to acid halides using halogenating agents such as thionyl chloride or oxalyl chloride.

- Amidation or Esterification: The acid halide then reacts with amines or alcohols to form amides or esters.

Reaction Conditions: Halogenation is preferably carried out at 0-150°C, more optimally 20-110°C, with typical organic solvents and stirring.

Isolation: Products are purified by conventional methods including neutralization, extraction, filtration, concentration, recrystallization, and chromatography.

Utility: These intermediates serve as valuable synthetic handles for further derivatization towards the target compound.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The palladium-catalyzed method provides a robust route for preparing this compound derivatives with control over reaction time and yield by choice of catalyst and temperature. The use of tetrakis(triphenylphosphine)palladium is preferable over palladium acetate for both economic and efficiency reasons.

The nucleophilic substitution route employing sodium hydride and dichlorodiethyl ether derivatives in DMSO is a classical synthetic approach yielding high purity intermediates suitable for further functionalization or direct use.

Hydrolysis and halogenation steps allow for versatile transformations of cyanotetrahydropyran intermediates into a variety of derivatives, enabling synthetic flexibility for medicinal or agrochemical applications.

The green synthesis approach using a starch-supported magnetic nanocatalyst offers an environmentally friendly alternative with high yields and mild conditions, although it targets 4H-pyran derivatives rather than fully saturated tetrahydropyran rings. This method highlights the potential for catalyst development in pyran chemistry.

Chemical Reactions Analysis

4-(4-Chlorophenyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 4-(4-Chlorophenyl)tetrahydro-2H-pyran exhibit promising anticancer properties. For instance, studies on pyrano[2,3-c]pyrazole derivatives have shown that compounds with the chlorophenyl group can inhibit kinases associated with glioblastoma, a type of brain cancer. One specific compound, identified as 4j , displayed significant activity against glioma cell lines while showing low cytotoxicity towards non-cancerous cells, indicating its potential as a targeted therapy for cancer treatment .

Enzyme Inhibition Studies

The compound is also utilized in biological studies focused on enzyme inhibition. The chlorophenyl group enhances the binding affinity of the compound to specific receptors or enzymes, which can modulate their activity. This property is crucial for developing new therapeutic agents aimed at various diseases.

Catalytic Applications

Catalysis in Organic Synthesis

this compound has been incorporated into nanocatalysts for the synthesis of biologically active heterocycles such as tetrahydrobenzo[b]pyran. These catalysts have been synthesized using mesoporous silica and evaluated for their catalytic efficiency in multi-component reactions involving aldehydes and other reagents . The optimization of reaction conditions revealed high yields of desired products, showcasing the compound's utility in organic synthesis.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed as an intermediate in the production of various specialty chemicals. Its unique chemical structure allows it to participate in diverse reactions, making it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

-

Synthesis and Evaluation of Pyrano[2,3-c]pyrazole Derivatives

A study synthesized several derivatives of pyrano[2,3-c]pyrazoles incorporating the chlorophenyl group and evaluated their anticancer properties against glioblastoma cells. The findings indicated that specific substitutions could enhance biological activity significantly while minimizing toxicity to normal cells . -

Catalytic Activity Assessment

Researchers investigated the catalytic properties of mesoporous silica-based catalysts containing this compound for synthesizing tetrahydrobenzo[b]pyran derivatives. The study optimized various parameters such as catalyst amount and solvent choice, leading to high yields and demonstrating the compound's effectiveness in catalysis .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Positional Isomers

- 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride Structure: Substitution at the 3-position of the phenyl ring instead of 4-position. Molecular Formula: C₁₁H₁₄ClNO·HCl (free base: C₁₁H₁₄ClNO, MW = 211.69) . Key Difference: The 3-chlorophenyl group may alter steric and electronic interactions in biological systems compared to the 4-chlorophenyl isomer.

- 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile Structure: Incorporates a nitrile (-CN) group at the 4-position of the pyran ring. Molecular Formula: C₁₂H₁₂ClNO (MW = 221.68).

Functional Group Variations

- (4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone Structure: Features a ketone group at the 4-position of the pyran ring. Molecular Formula: C₁₂H₁₃ClO₂ (MW = 236.69) . Key Difference: The ketone moiety introduces polarity, affecting solubility and metabolic stability.

Physicochemical Properties

Antiproliferative Activity

- 4-(4-Chlorophenyl) derivative (Compound 95) Structure: Part of a dihydropyrimidinone scaffold. Activity: Demonstrated selective antiproliferative and apoptotic effects on liver and gastric cancer cell lines (IC₅₀ < 10 µM) .

Antimalarial and Insecticidal Activity

- Methyl 4-(4-Chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate Structure: Complex heterocyclic system with 4-chlorophenyl substitution. Activity: Exhibited larvicidal and adulticidal properties against Anopheles arabiensis (mosquito vector for malaria) .

Biological Activity

4-(4-Chlorophenyl)tetrahydro-2H-pyran is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrahydropyran ring substituted with a chlorophenyl group, which influences its interaction with biological targets. Research has indicated that this compound possesses potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

Research has highlighted the anticancer potential of compounds related to This compound . A notable study synthesized a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated significant inhibitory activity against glioma cell lines. Specifically, compound 4j exhibited low micromolar activity against kinase AKT2, an important target in glioma therapy. The study found that 4j inhibited 3D neurosphere formation in patient-derived glioma stem cells while showing low cytotoxicity towards non-cancerous cells, indicating its selective action against cancerous tissues .

Enzyme Inhibition

The mechanism of action for This compound derivatives often involves enzyme inhibition. For instance, compounds derived from this structure have been evaluated for their ability to inhibit various kinases, which are crucial in signaling pathways associated with cancer progression. The inhibition of AKT signaling pathways is particularly noteworthy, as it correlates with reduced malignancy and improved patient outcomes in glioma cases .

Antiparasitic Activity

In addition to its anticancer properties, some derivatives of the tetrahydropyran structure have shown promise in antiparasitic activity. Research indicates that modifications to the tetrahydropyran scaffold can enhance efficacy against parasites such as Plasmodium species, which are responsible for malaria. Compounds with improved aqueous solubility and metabolic stability have been developed to optimize their therapeutic potential .

Case Study 1: Glioblastoma Treatment

A recent study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compound 4j significantly inhibited glioblastoma growth in vitro. The study included a comprehensive screening against 139 purified kinases, establishing a novel biochemical function for these compounds as kinase inhibitors. The results indicated that 4j not only inhibited tumor growth but also minimized toxicity towards healthy cells .

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of the structure-activity relationship (SAR) for derivatives of This compound has provided insights into optimizing biological activity. Variations in substituents on the tetrahydropyran ring were systematically studied to determine their effects on potency and selectivity against cancer cell lines. This approach has led to the identification of more potent analogs with enhanced selectivity profiles .

Comparative Analysis of Biological Activity

| Compound Type | Activity Type | Target/Mechanism | Notable Findings |

|---|---|---|---|

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | Anticancer | AKT2 Kinase Inhibition | Low micromolar activity; selective toxicity |

| 4-(4-Chlorophenyl) derivatives | Antiparasitic | Plasmodium species | Enhanced efficacy with structural modifications |

| General Tetrahydropyran Derivatives | Enzyme Inhibition | Various Kinases | Broad spectrum of activity against kinases |

Q & A

Basic: What are the key synthetic routes for 4-(4-Chlorophenyl)tetrahydro-2H-pyran, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The compound is commonly synthesized via Prins cyclization , using benzaldehyde derivatives and silanes under acid-catalyzed conditions to form the tetrahydropyran ring . Diastereoselective synthesis can be achieved by varying substrates and catalysts. For example:

- L3-catalyzed oligomerization of 3,5-dimethylhex-5-en-1-ol with substituted aldehydes yields distinct stereoisomers (e.g., (2R*,3S*,4S*) vs. (2S*,3S*,4S*)) based on ligand stereoelectronic effects .

- Temperature control (e.g., -78°C for lithiation) and solvent polarity (THF vs. CH₂Cl₂) significantly impact regioselectivity in functionalization steps .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound derivatives?

Methodological Answer:

Discrepancies in coupling constants (J values) and chemical shifts in H/C NMR spectra often arise from axial vs. equatorial substituent orientations . To resolve this:

- Perform NOESY/ROESY experiments to confirm spatial proximity of protons (e.g., coupling between H-3 and H-4 in axial configurations) .

- Compare experimental data with DFT-calculated chemical shifts for proposed stereoisomers .

- Use X-ray crystallography for unambiguous structural determination, as demonstrated for ethyl 3-(4-chlorophenyl) derivatives .

Basic: What spectroscopic techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

- H/C NMR : Key for identifying substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and ring conformations .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 211.0725 for C₁₁H₁₂ClO) and fragmentation patterns .

- IR spectroscopy : Detects functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹) .

Advanced: How does the 4-chlorophenyl substituent influence the compound’s reactivity in oxidation/reduction reactions?

Methodological Answer:

The electron-withdrawing Cl group:

- Enhances oxidative stability : Delays ring-opening under acidic conditions (e.g., with KMnO₄) compared to non-halogenated analogs .

- Directs regioselectivity in reductions : LiAlH₄ preferentially reduces the pyran ring’s α,β-unsaturated ketone intermediates to alcohols at the 4-position .

- Modifies electrophilic substitution : The Cl group deactivates the phenyl ring, limiting para-substitution in Friedel-Crafts alkylation .

Advanced: What computational tools are effective for predicting synthetic pathways and optimizing yields of this compound?

Methodological Answer:

- Retrosynthesis algorithms : Tools like Pistachio and Reaxys databases propose routes via Prins cyclization or Diels-Alder reactions, prioritizing atom economy (>75%) .

- DFT calculations : Optimize transition states for diastereoselective steps (e.g., Gibbs free energy differences <2 kcal/mol between stereoisomers) .

- Machine learning models : Predict reaction yields (e.g., ±10% accuracy) using descriptors like catalyst loading and solvent polarity .

Basic: What are the stability considerations for handling this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : Decomposes above 200°C, releasing HCl and CO₂; store at 2–8°C in inert atmospheres .

- Light sensitivity : UV exposure accelerates degradation; use amber glassware for long-term storage .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive side reactions .

Advanced: How can structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

- Ring functionalization : Introducing a hydroxymethyl group at C-3 improves HMG-CoA reductase inhibition (IC₅₀ < 10 nM) by mimicking mevalonate intermediates .

- Heteroatom substitution : Replacing O with S in the pyran ring increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

- Hybrid analogs : Conjugation with triazole moieties (via click chemistry) boosts anticancer activity (e.g., IC₅₀ = 1.2 µM against MCF-7 cells) .

Advanced: What strategies mitigate side reactions during large-scale synthesis of this compound?

Methodological Answer:

- Continuous flow reactors : Reduce exothermic risks in Prins cyclization (residence time <30 s, T = 50°C) .

- Catalyst immobilization : Silica-supported Brønsted acids (e.g., H₃PO₄/SiO₂) improve recyclability (>5 cycles, yield >85%) .

- In-line purification : Simulated moving bed (SMB) chromatography isolates diastereomers with >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.